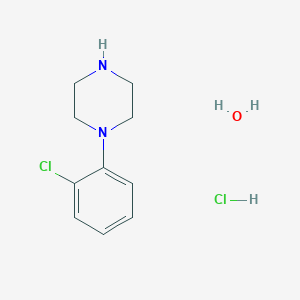

1-(2-Chlorophenyl)piperazine hydrate hydrochloride

Description

1-(2-Chlorophenyl)piperazine hydrate hydrochloride is a piperazine derivative featuring a chlorophenyl substituent at the 1-position of the piperazine ring. The chlorine atom at the ortho-position of the phenyl ring confers distinct electronic and steric properties, influencing solubility, receptor binding, and metabolic stability. This compound has been investigated in cancer research and spectroscopic studies due to its structural uniqueness .

Properties

IUPAC Name |

1-(2-chlorophenyl)piperazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH.H2O/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPHNGRBTQWKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2Cl.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)piperazine hydrate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or precipitation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)piperazine hydrate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

Oxidation: N-oxides of 1-(2-Chlorophenyl)piperazine.

Reduction: Amine derivatives.

Substitution: Substituted phenylpiperazine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Chlorophenyl)piperazine hydrate hydrochloride has several notable applications across different scientific domains:

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various pharmacologically active agents. Its derivatives are being explored for their potential use as:

- Serotonin Reuptake Inhibitors : Research indicates that derivatives of piperazine, including 1-(2-CP), can inhibit serotonin reuptake, which is beneficial in treating mood disorders such as depression and anxiety .

- Antiviral Agents : Recent studies have demonstrated that piperazine derivatives can inhibit the protease enzyme of SARS-CoV-2, suggesting potential applications in antiviral therapies .

Neuropharmacology

Due to its interaction with serotonin receptors, 1-(2-CP) piperazine is being investigated for its effects on:

- Anxiety Disorders : The compound has been shown to modulate serotonin pathways, which could lead to new treatments for anxiety disorders .

- Cognitive Enhancement : Some studies suggest that piperazine derivatives may enhance cognitive functions by acting on neurotransmitter systems .

The biological activities of this compound have been documented extensively:

Table 1: Biological Activities of 1-(2-Chlorophenyl)piperazine

Case Study 1: Antidepressant Properties

A study evaluated the antidepressant effects of a novel piperazine derivative based on 1-(2-CP). The results showed significant improvement in depressive behaviors in animal models, correlating with increased serotonin levels in the brain .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In vitro assays demonstrated that compounds derived from 1-(2-Chlorophenyl)piperazine effectively inhibited the activity of the SARS-CoV-2 protease. This suggests a promising avenue for developing antiviral therapies targeting COVID-19 .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrate hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(2-chlorophenyl)piperazine hydrate hydrochloride and its analogs:

Key Observations:

- Substituent Effects : The ortho-chloro group in 1-(2-chlorophenyl)piperazine is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methoxy group in 1-(2-methoxyphenyl)piperazine. This difference alters vibrational and electronic transitions, as demonstrated by DFT studies .

- Hydrate vs. Anhydrous Forms : The hydrate form of 1-(2-chlorophenyl)piperazine hydrochloride likely enhances aqueous solubility compared to anhydrous analogs, a critical factor in drug formulation .

Spectroscopic and Thermodynamic Analysis

- FT-IR/Raman Studies : 1-(2-Chlorophenyl)piperazine exhibits distinct C-Cl stretching vibrations (~550–600 cm⁻¹) absent in methoxy analogs. DFT calculations confirm lower HOMO-LUMO gaps in chloro derivatives, indicating higher reactivity .

- NMR Data : The 1H NMR spectrum of 1-(4-chlorophenyl)piperazine shows aromatic protons at δ 7.01–7.25 ppm, whereas ortho-substituted analogs display upfield shifts due to steric hindrance .

Biological Activity

1-(2-Chlorophenyl)piperazine hydrate hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

This compound is synthesized through various methods involving piperazine derivatives. The synthesis typically includes reactions with chlorinated phenyl groups, resulting in a compound that exhibits a range of pharmacological properties. The basic structure consists of a piperazine ring substituted with a 2-chlorophenyl group, which enhances its biological activity.

Antidepressant and Anxiolytic Effects

Research indicates that 1-(2-Chlorophenyl)piperazine exhibits antidepressant and anxiolytic properties. A study highlighted its role as a selective serotonin reuptake inhibitor (SSRI), contributing to increased serotonin levels in the brain, which is crucial for mood regulation. This compound has been shown to improve symptoms in animal models of depression and anxiety.

Antichlamydial Activity

Recent studies have explored the antichlamydial activity of piperazine derivatives, including 1-(2-Chlorophenyl)piperazine. In vitro tests demonstrated that this compound effectively reduced the viability of Chlamydia trachomatis, indicating potential as a therapeutic agent against chlamydial infections. The mechanism appears to involve disruption of bacterial inclusion formation in infected cells, which is critical for the pathogen's lifecycle .

Antimicrobial Properties

1-(2-Chlorophenyl)piperazine has also been evaluated for its antimicrobial properties. It displays moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic. Comparative studies have shown that while it is less potent than existing antibiotics, its unique mechanism may provide a valuable alternative in treating resistant strains .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. Acute toxicity tests indicate that the compound is harmful if swallowed and can cause skin irritation . Long-term studies have not reported significant adverse effects on major organ systems, suggesting a favorable therapeutic index when used appropriately.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)piperazine hydrate hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2-chlorobenzyl chloride and piperazine in polar aprotic solvents (e.g., ethanol or toluene) under reflux. Key steps include:

- Step 1 : React 2-chlorobenzyl chloride with piperazine in a 1:1 molar ratio at 80–100°C for 12–24 hours .

- Step 2 : Neutralize the reaction mixture with HCl to precipitate the hydrochloride salt.

- Optimization : Yield improvements (>70%) are achieved using catalysts like triethylamine and controlling moisture levels to avoid hydrolysis byproducts. Purity is verified via HPLC (≥98%) .

Q. What are the solubility properties and recommended storage conditions for this compound?

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR : H and C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH) and 2-chlorophenyl substitution (δ 7.2–7.6 ppm aromatic protons) .

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (70:30 acetonitrile:water + 0.1% TFA) .

- Mass Spectrometry : ESI-MS shows [M+H] at m/z 215.1 (base peak) and chloride adducts .

Advanced Research Questions

Q. How does this compound interact with serotonin receptors, and what experimental models validate its activity?

- Mechanism : The compound acts as a partial agonist at 5-HT receptors (K = 120 nM) and antagonist at 5-HT receptors (IC = 450 nM), modulating cAMP pathways .

- Validation :

Q. How can researchers resolve contradictions in reported receptor affinity data across studies?

Discrepancies arise from variations in assay conditions (e.g., buffer pH, temperature) and receptor isoforms. Mitigation strategies include:

Q. What methodologies are recommended for impurity profiling and stability testing under physiological conditions?

- Impurity Profiling :

- Stability in Biological Media : Incubate in phosphate buffer (pH 7.4) at 37°C; monitor degradation via LC-MS every 24 hours. Half-life is ~48 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.